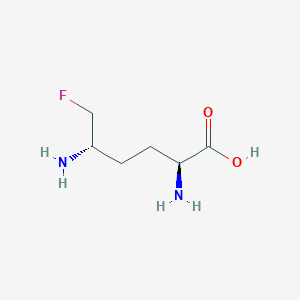
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI)
Description
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is a chiral compound with potential applications in various fields of scientific research. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The fluoromethyl group attached to the ornithine backbone imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Properties
CAS No. |
157563-59-2 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyms |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) typically involves the introduction of a fluoromethyl group to the ornithine molecule. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient fluorinating agents, and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce methylated compounds.
Scientific Research Applications
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role in enzyme inhibition.
(2S,5S)-2,5-Hexanediol: Used in various chemical and biological applications.
Uniqueness
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


